Tsuduranine
Overview
Description
Tsuduranine is an aporphine alkaloid with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . It was first isolated from the plant Sinomenium acutum by Goto in 1935 . The compound is known for its complex structure, which includes a dibenzoquinoline core with methoxy and hydroxyl functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tsuduranine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions to form the dibenzoquinoline core . The reaction typically requires careful control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, such as Sinomenium acutum, followed by purification processes . The extraction process often includes solvent extraction, crystallization, and chromatographic techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Tsuduranine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Tsuduranine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tsuduranine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body . For example, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with opioid receptors, contributing to its analgesic effects .
Comparison with Similar Compounds
Sinomenine: Another aporphine alkaloid with anti-inflammatory and analgesic properties.
Glaucine: Known for its bronchodilator and anti-inflammatory effects.
Tsuduranine stands out due to its distinct chemical structure and the specific pathways it targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-11-5-6-19-14-7-10-3-4-12(20)9-13(10)17(16(11)14)18(15)22-2/h3-4,8-9,14,19-20H,5-7H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUECBJOPWMRHEX-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C3[C@@H](CC4=C2C=C(C=C4)O)NCCC3=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-97-5 | |
Record name | Tsuduranine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TSUDURANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMM2534G5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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